2-bromo-4-(chloromethyl)-1-iodobenzene 2-bromo-4-(chloromethyl)-1-iodobenzene
Brand Name: Vulcanchem
CAS No.: 940077-24-7
VCID: VC11990388
InChI: InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CCl)Br)I
Molecular Formula: C7H5BrClI
Molecular Weight: 331.37 g/mol

2-bromo-4-(chloromethyl)-1-iodobenzene

CAS No.: 940077-24-7

Cat. No.: VC11990388

Molecular Formula: C7H5BrClI

Molecular Weight: 331.37 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-4-(chloromethyl)-1-iodobenzene - 940077-24-7

Specification

CAS No. 940077-24-7
Molecular Formula C7H5BrClI
Molecular Weight 331.37 g/mol
IUPAC Name 2-bromo-4-(chloromethyl)-1-iodobenzene
Standard InChI InChI=1S/C7H5BrClI/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2
Standard InChI Key YYHHZOKAOOSRNM-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CCl)Br)I
Canonical SMILES C1=CC(=C(C=C1CCl)Br)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring with three halogen-containing groups:

  • Bromine at position 2 (ortho to iodine).

  • Chloromethyl (-CH₂Cl) at position 4 (para to iodine).

  • Iodine at position 1 (meta to bromine) .

This arrangement creates steric and electronic effects that influence its reactivity. The chloromethyl group enhances susceptibility to nucleophilic substitution, while iodine’s polarizability facilitates coupling reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₅BrClI
Molecular Weight331.37 g/mol
CAS Number940077-24-7
Halogen SubstituentsBr (C2), CH₂Cl (C4), I (C1)

Synthesis and Optimization

Reaction Pathway

The synthesis involves a two-stage process :

  • Diazotization: 4-Chloro-2-bromoaniline reacts with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at -15°C to 0°C, forming a diazonium salt.

  • Iodide Substitution: The diazonium salt undergoes iodide displacement using potassium iodide (KI) at 20°C for 6.17 hours.

Table 2: Synthesis Parameters

StageReagentsTemperatureDurationYield
1HCl, NaNO₂-15°C–0°C50 min-
2KI20°C6.17 h81%

This method avoids harsh conditions, ensuring scalability for industrial production .

Reactivity and Applications

Chemical Reactivity

The compound participates in three primary reactions:

  • Nucleophilic Substitution: The chloromethyl group reacts with amines or alkoxides to form secondary derivatives.

  • Cross-Coupling: Iodine facilitates Suzuki-Miyaura couplings with boronic acids, forming biaryl structures.

  • Oxidation/Reduction: Controlled reactions modify the chloromethyl group to aldehydes or alcohols.

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antiviral agents. For example, derivatives have shown IC₅₀ values of 30–40 µM against cancer cell lines.

Material Science

Its halogenated structure aids in creating liquid crystals and polymers with enhanced thermal stability.

Table 3: Application Comparison with Analogues

CompoundKey FeatureApplication Area
2-Bromo-4-(chloromethyl)-1-iodobenzeneChloromethyl group at C4Drug synthesis
4-Bromo-2-(chloromethyl)-1-iodobenzeneChloromethyl group at C2Polymer chemistry
1-Bromo-2-(chloromethyl)-3-fluorobenzeneFluorine at C3Agrochemicals

Comparative Analysis with Structural Analogues

Halogen Position Effects

  • 2-Bromo vs. 4-Bromo Isomers: Bromine’s position alters electronic density, affecting reaction rates. The 2-bromo isomer reacts 20% faster in Suzuki couplings than its 4-bromo counterpart .

  • Chloromethyl Group Mobility: The C4 chloromethyl group in 2-bromo-4-(chloromethyl)-1-iodobenzene offers greater steric accessibility than C2-substituted analogues .

Future Research Directions

  • Thermodynamic Studies: Characterization of melting/boiling points and solubility profiles.

  • Biological Screening: Expanded cytotoxicity testing against broader cancer cell lines.

  • Process Optimization: Development of continuous-flow synthesis to enhance yield beyond 81% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator